Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-6-5-7(10(12)15-4)9(14-3)11-8(6)13-2/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMYVQPDYTVMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate typically involves the esterification of 2,6-dimethoxy-5-methylpyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
MDMP has shown potential as an anticancer agent. Research indicates that derivatives of pyridine compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that certain methylpyridine derivatives exhibit selective cytotoxicity against various cancer cell lines, suggesting that MDMP could be a candidate for further development in anticancer therapies .
1.2 Neuroprotective Effects
Another area of interest is the neuroprotective properties of MDMP. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration. Preliminary studies suggest that MDMP may enhance neuronal survival under stress conditions, making it a potential therapeutic agent for neurodegenerative diseases .
Synthesis of Bioactive Molecules
MDMP serves as a versatile building block in the synthesis of various bioactive molecules. Its functional groups allow for diverse chemical modifications, leading to the development of new pharmaceuticals. For example, MDMP can be used to synthesize derivatives that target specific biological pathways involved in disease processes .
Material Science Applications
3.1 Organic Electronics
In material science, MDMP has been explored for its applications in organic electronics. The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is particularly advantageous for device fabrication .
3.2 Dyes and Pigments
MDMP can also be utilized in the production of dyes and pigments due to its vibrant color properties when modified appropriately. This application is significant in industries such as textiles and coatings, where color stability and vibrancy are crucial .
Research Case Studies
Mechanism of Action
The mechanism of action of Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential in various applications .
Comparison with Similar Compounds
Comparison with Similar Pyridine Carboxylate Derivatives
Pyridine carboxylates exhibit diverse properties depending on substituent patterns. Below is a detailed comparison with Methyl 2,6-diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine-3-carboxylate (CAS: 887407-03-6), a structurally related compound .
Structural and Molecular Differences
| Parameter | Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate | Methyl 2,6-diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine-3-carboxylate |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₅ | C₂₁H₂₈FNO₄ |
| Molecular Weight | 241.24 g/mol | 377.45 g/mol |
| Substituents | 2,6-OCH₃; 5-CH₃; 3-COOCH₃ | 2,6-(CH(CH₃)₂); 4-(4-F-C₆H₄); 3-CH₂OH; 5-OCH₃; 3-COOCH₃ |
| Key Functional Groups | Methoxy, methyl ester | Diisopropyl, fluorophenyl, hydroxymethyl, methoxy, methyl ester |
Physicochemical Properties
- Lipophilicity (LogP):
- Solubility:
- The hydroxymethyl (-CH₂OH) group in the compared compound improves aqueous solubility relative to the target compound, which lacks polar hydroxyl groups.
- Stability:
Biological Activity
Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties supported by diverse research findings.
This compound is a pyridine derivative characterized by the presence of two methoxy groups and a carboxylate moiety. Its chemical structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, demonstrating effective inhibition.
Table 1: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 4 |
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly potent against Candida albicans, suggesting its potential as an antifungal agent .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies show that it can induce cytotoxic effects in various cancer cell lines.
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | LC50 (nM) |
|---|---|
| U87 (Glioblastoma) | 200 |
| SK (Neuroblastoma) | 150 |
| BE (Breast Cancer) | 180 |
The lethal concentration (LC50) values indicate that the compound is significantly more effective than existing treatments in certain cases, particularly in glioblastoma cells . The mechanism of action appears to involve cell cycle arrest at the G2/M phase, leading to increased apoptosis in sensitive cell lines.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. Studies suggest that it may inhibit key signaling pathways related to tumor growth and microbial resistance.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various strains of bacteria showed that this compound inhibited growth effectively at concentrations lower than many conventional antibiotics. This suggests a promising alternative for treating resistant infections .
- Cytotoxicity Assessment : In a comparative analysis with other anticancer agents, this compound demonstrated superior efficacy in inducing apoptosis in glioblastoma cell lines, highlighting its potential as a novel therapeutic agent .
- Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, which are crucial for its development as a therapeutic agent .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid using methanol under acidic catalysis, followed by selective methoxylation at the 2- and 6-positions. A reflux setup (e.g., EtOH/HCl mixture, as in ) is often used for cyclization or functionalization. For pyridine derivatives, nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce substituents like the 5-methyl group. Purification typically involves recrystallization from ethanol or methanol .
Example Synthesis Protocol :
| Step | Reagents/Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | 4–6 h | ~70% | Adapted from |
| Methoxylation | NaOMe, DMF, 80°C | 12 h | ~50% | Adapted from |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- IR Spectroscopy : Key peaks include C=O (1720–1700 cm⁻¹) and aromatic C-O (1250–1150 cm⁻¹) .
- NMR :
- ¹H-NMR : Methoxy groups (δ 3.8–4.0 ppm), methyl substituents (δ 2.1–2.5 ppm), and pyridine protons (δ 6.5–8.5 ppm, splitting depends on substitution pattern) .
- ¹³C-NMR : Carboxylate carbon (δ 165–170 ppm), methoxy carbons (δ 55–60 ppm), and aromatic carbons (δ 110–160 ppm) .
- Mass Spectrometry : Molecular ion [M⁺] and fragmentation patterns (e.g., loss of COOCH₃ or methoxy groups) confirm the structure .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Recrystallization from ethanol or methanol is preferred due to the compound’s moderate polarity. For impure samples, column chromatography (silica gel, hexane/ethyl acetate gradient) can resolve byproducts. Monitoring via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures purity .
Advanced Research Questions
Q. How can diastereoselective synthesis be achieved for structurally related pyridine carboxylates?
- Methodological Answer : Diastereoselectivity in pyridine derivatives often relies on steric or electronic control during cyclization. For example, describes using chiral auxiliaries or Lewis acids (e.g., ZnCl₂) to direct substituent orientation. Computational modeling (DFT) can predict transition states to optimize reaction conditions .
Case Study :
| Substrate | Catalyst | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| Analogous pyrrolidine | ZnCl₂ | 85:15 |
Q. How can contradictions between experimental and theoretical NMR data be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. For example:
- Solvent : DMSO-d₆ in induces shifts in aromatic protons due to hydrogen bonding. Compare data in CDCl₃ for neutrality.
- Tautomerism : Use variable-temperature NMR to detect equilibrium states.
- DFT Calculations : Optimize geometry (e.g., Gaussian 09) and simulate NMR shifts (e.g., GIAO method) to validate assignments .
Q. What strategies are recommended for resolving crystallographic ambiguities in this compound?
- Methodological Answer : X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is critical. For twinned crystals or low-resolution
-
High-Resolution Data : Collect at synchrotron facilities (λ = 0.7–1.0 Å).
-
Twinning : Use SHELXD for structure solution and SHELXL for refinement with TWIN commands .
Crystallographic Parameters :
Space Group R-factor Resolution (Å) Reference P2₁/c <0.05 0.8 Adapted from
Q. How can computational methods enhance understanding of its reactivity?
- Methodological Answer :
- Reactivity Prediction : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.
- Mechanistic Studies : Simulate reaction pathways (e.g., ester hydrolysis) to determine activation energies and intermediates .
Safety and Stability Considerations
- Handling : Use fume hoods due to potential irritancy (similar to ’s safety protocols). Store at 2–8°C in airtight containers to prevent hydrolysis .
- Stability : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to assess purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
